molecular formula C20H24N2O5S B4707526 methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B4707526
M. Wt: 404.5 g/mol
InChI Key: WUSFYODZMIWRPE-UHFFFAOYSA-N
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Description

Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonyl group, and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: 2,4,6-trimethylphenyl sulfonyl chloride is prepared by reacting 2,4,6-trimethylphenol with chlorosulfonic acid.

    Formation of the glycine derivative: N-methylglycine is reacted with the sulfonyl chloride to form N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine.

    Esterification: The glycine derivative is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4,6-trimethylbenzoate: A simpler ester derivative with similar structural features.

    N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine: A precursor in the synthesis of the target compound.

    2,4,6-trimethylphenyl sulfonyl chloride: Another precursor used in the synthesis.

Uniqueness

Methyl 2-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-13-10-14(2)19(15(3)11-13)28(25,26)22(4)12-18(23)21-17-9-7-6-8-16(17)20(24)27-5/h6-11H,12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSFYODZMIWRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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